n-Dodecylurea

Description

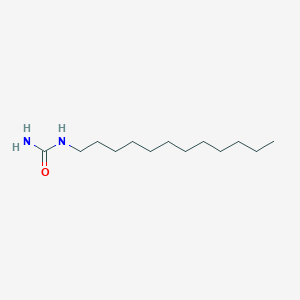

Structure

3D Structure

Properties

IUPAC Name |

dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16/h2-12H2,1H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNOAELBRPKVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062222 | |

| Record name | Urea, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-09-0 | |

| Record name | Dodecylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NND8Y36ALX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Dodecylurea

Strategies for n-Dodecylurea Synthesis

The formation of this compound is achievable through several synthetic pathways, ranging from traditional laboratory methods to more advanced solid-phase techniques. The choice of method often depends on the desired scale, purity, and application.

Conventional Synthetic Routes for Urea (B33335) Formation

The synthesis of urea derivatives, including this compound, has traditionally relied on a few key chemical reactions. The most classical and widely utilized approach involves the reaction of an amine with an isocyanate. nih.gov For this compound, this would typically be achieved by reacting dodecyl isocyanate with ammonia (B1221849).

Alternatively, dodecylamine (B51217) can be treated with a source of the carbamoyl (B1232498) group. Historically, this involved reagents like phosgene (B1210022) (carbonyl dichloride) or its safer solid equivalent, triphosgene (B27547). nih.gov In this process, the amine reacts with phosgene to generate an isocyanate intermediate in situ, which then reacts with a second amine (in this case, ammonia) to form the final urea product. nih.gov

Other conventional methods avoid the direct use of highly toxic phosgene. Reagents such as N,N'-Carbonyldiimidazole (CDI) serve as effective substitutes. nih.gov CDI reacts with dodecylamine to form an activated carbamoyl intermediate, which is then readily displaced by ammonia to yield this compound. Another pathway is the reaction of dodecylamine with potassium cyanate (B1221674) under acidic conditions. More sustainable and modern approaches also explore the catalytic carbonylation of amines using carbon monoxide as a C1 source, though these can sometimes lead to mixtures of products. nih.gov

| Reaction Type | Precursor 1 | Precursor 2 | Key Reagent/Intermediate | Product |

| Isocyanate Reaction | Dodecyl Isocyanate | Ammonia | - | This compound |

| Phosgene-based | Dodecylamine | Ammonia | Phosgene / Triphosgene | This compound |

| CDI-mediated | Dodecylamine | Ammonia | N,N'-Carbonyldiimidazole (CDI) | This compound |

| Cyanate Route | Dodecylamine | Potassium Cyanate | Acid | This compound |

Solid-Phase Synthetic Approaches for Urea Derivatives

Solid-phase synthesis offers a powerful strategy for creating libraries of urea derivatives with high purity, as excess reagents and byproducts can be easily washed away from the resin-bound product. acs.org For the synthesis of this compound or its derivatives, a primary amine can be immobilized on a solid support, such as a Merrifield resin, via a suitable linker. acs.org This resin-bound amine is then treated with an isocyanate in solution, for instance, dodecyl isocyanate, to form the resin-attached urea derivative. The final product is subsequently cleaved from the solid support using mild acidic conditions, such as with trifluoroacetic acid. acs.org

This methodology is highly versatile. For example, a library of N-substituted dodecylurea compounds could be generated by starting with resin-bound dodecylamine and reacting it with a diverse set of isocyanates. nih.gov The use of triphosgene on a solid-phase bound amine allows for the in situ generation of a resin-bound isocyanate, which can then be reacted with various amines to form a diverse set of ureas. nih.gov

| Step | Description | Reactants | Result |

| 1. Immobilization | A primary amine is attached to a solid support resin. | Primary Amine, Resin with Linker | Resin-bound Amine |

| 2. Urea Formation | The resin-bound amine is reacted with an isocyanate. | Resin-bound Amine, Dodecyl Isocyanate | Resin-bound this compound derivative |

| 3. Cleavage | The final product is released from the solid support. | Resin-bound Urea, Cleavage Agent (e.g., TFA) | Purified Urea Derivative |

Investigation of Precursor Reactivity and Selectivity in Urea Bond Formation

The formation of the urea bond is governed by the reactivity of its precursors and the reaction conditions. The isocyanate group is a powerful electrophile, making it highly susceptible to nucleophilic attack by an amine. This reaction is generally fast and high-yielding, forming the core of many urea syntheses. nih.gov The selectivity of this reaction is typically high, as the amine is a much stronger nucleophile than other potential reactants like water or alcohols, especially under controlled conditions.

In electrochemical syntheses, which represent an alternative pathway, the reactivity of different precursors is critical. Studies have shown that key precursors for C-N bond formation can be adsorbed species like *NH and *CO on a catalyst surface. nih.gov The formation of the urea bond proceeds through the coupling of these intermediates, and the reaction's success is highly dependent on the catalyst's ability to facilitate this C-N coupling over competing reactions like the formation of ammonia. nih.govacs.org

In aqueous media, the formation of intermediates like thiocarbamates (when using sulfur-based reagents) can be a challenging step, highlighting the solvent's crucial role in mediating precursor reactivity. peerj.com The choice of catalyst and solvent system is therefore paramount in directing the reaction towards the desired urea product with high selectivity and yield.

Functionalization and Structural Modification of this compound

This compound can serve as a building block for more complex molecules. Its structure can be modified through reactions at its nitrogen atoms or by incorporating the entire moiety into larger macromolecular systems.

Derivatization via Isocyanate Reactions for N-Substitution

While this compound itself has two N-H bonds that can potentially react further, the most common strategy for creating N-substituted dodecylurea derivatives involves the reaction of dodecyl isocyanate with a primary or secondary amine. This approach allows for the introduction of a wide variety of functional groups onto the urea structure. For example, the reaction of dodecyl isocyanate with cyclohexylamine (B46788) yields 1-Cyclohexyl-3-dodecylurea, a well-defined N,N'-disubstituted urea. ontosight.ai

Similarly, reacting dodecyl isocyanate with amines containing other functionalities (e.g., esters, ethers, or other alkyl chains) provides a straightforward route to a diverse range of derivatives. nih.govprepchem.com Furthermore, this compound can react with another molecule of an isocyanate to form a biuret. For instance, reacting this compound with phenyl isocyanate would lead to the formation of a 1-dodecyl-5-phenylbiuret, demonstrating a pathway for chain extension and further functionalization. researchgate.net

| Starting Material 1 | Starting Material 2 | Product Class | Example Product |

| Dodecyl Isocyanate | Primary/Secondary Amine (R-NH₂) | N'-Substituted Dodecylurea | 1-Cyclohexyl-3-dodecylurea |

| This compound | Isocyanate (R-NCO) | Biuret | 1-Dodecyl-5-phenylbiuret |

Incorporation into Dendrimeric Architectures (e.g., Poly(propylene imine) Dendrimers)

The this compound moiety has been successfully used to functionalize the surface of dendrimers, creating novel supramolecular structures. Specifically, researchers have modified poly(propylene imine) (PPI) dendrimers by reacting the primary amino groups on the dendrimer's periphery with dodecyl isocyanate. researchgate.netacs.org This reaction results in a new macromolecule where the surface is densely coated with this compound groups.

This functionalization dramatically alters the properties of the parent dendrimer. The resulting this compound-functionalized PPI dendrimers of fourth and fifth generations exhibit interesting self-organization properties. researchgate.netacs.org While the non-protonated forms are simple isotropic liquids upon heating, protonation of the internal tertiary amine groups of the dendrimer core induces the formation of a highly ordered body-centered-cubic phase. researchgate.netacs.orgresearchgate.net This behavior is attributed to the enhanced amphiphilic character of the protonated dendrimers, leading to nanophase segregation between the polar dendritic interior and the nonpolar dodecyl chains on the exterior. researchgate.net

Synthesis of Substituted Urea Analogs and Their Derivatives (e.g., Cyclohexyl, Adamantyl, Phenyl Substitutions)

The synthesis of this compound analogs involves the introduction of various substituent groups, such as cyclohexyl, adamantyl, and phenyl moieties, to the urea backbone. These modifications are typically achieved through the reaction of an appropriate isocyanate with an amine or vice versa. The choice of reactants and reaction conditions allows for the targeted synthesis of N,N'-disubstituted ureas with tailored properties.

A primary and widely utilized method for synthesizing these analogs is the reaction between an isocyanate and a primary amine. njit.edu For instance, N-cyclohexyl-N'-dodecylurea is synthesized by reacting dodecylamine with cyclohexyl isocyanate. metabolomics.se The reaction is typically conducted in a non-polar solvent like hexanes at room temperature, leading to the precipitation of the product as a white solid. metabolomics.se An alternative, yet equally effective, approach involves the reaction of cyclohexylamine with dodecyl isocyanate. ontosight.ai

Similarly, adamantyl-containing analogs can be prepared. The synthesis of N-adamantyl-N'-dodecylurea (ADU) follows the same principle, where an adamantyl-containing amine or isocyanate is reacted with the corresponding dodecyl counterpart. acsmedchem.orgwalshmedicalmedia.com The introduction of the bulky adamantyl group has been a strategy explored in medicinal chemistry to create potent inhibitors of enzymes like soluble epoxide hydrolase (sEH). walshmedicalmedia.comresearchgate.net

The synthesis of phenyl-substituted this compound derivatives can be accomplished by reacting dodecyl isocyanate with an appropriate aniline (B41778) derivative or phenyl isocyanate with dodecylamine. nih.govorientjchem.org General methods for creating unsymmetrical ureas often involve trapping an in-situ generated isocyanate with an amine. organic-chemistry.org For example, a one-pot reaction can be performed using a carbamic acid intermediate, derived from an arylamine and carbon dioxide, which is then dehydrated to form the isocyanate that subsequently reacts with an amine. organic-chemistry.org

The following table summarizes the synthetic routes for these substituted this compound analogs.

| Product | Reactant 1 | Reactant 2 | General Reaction Conditions | Reference |

|---|---|---|---|---|

| N-Cyclohexyl-N'-dodecylurea (CDU) | Dodecylamine | Cyclohexyl isocyanate | Stirred in cold hexanes, followed by stirring at room temperature for 1 hour. | metabolomics.se |

| 1-Cyclohexyl-3-dodecylurea | Cyclohexylamine | Dodecyl isocyanate | Typical isocyanate-amine reaction. | ontosight.ai |

| N-Adamantyl-N'-dodecylurea (ADU) | Adamantylamine | Dodecyl isocyanate | Standard isocyanate-amine reaction conditions. | acsmedchem.orgwalshmedicalmedia.com |

| N-Phenyl-N'-dodecylurea | Aniline | Dodecyl isocyanate | General methods for unsymmetrical urea synthesis. | organic-chemistry.orgresearchgate.net |

Synthesis of Chitosan-Alkyl Urea Conjugates

Chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, serves as a versatile backbone for chemical modification due to the presence of reactive primary amino groups. mdpi.comnih.gov The synthesis of chitosan-alkyl urea conjugates, including those with this compound moieties, endows the biopolymer with new functionalities.

One established method for preparing chitosan-alkyl ureas involves a two-step process. nih.gov First, chitosan is reacted with methyl chloroformate in a methanol/water mixture under controlled pH and low temperature. mdpi.comnih.gov This step yields N-methoxyformylated chitosan. Subsequently, this intermediate undergoes an amine-ester exchange reaction with a primary amine, such as dodecylamine, at elevated temperatures to form the desired chitosan-n-dodecyl urea conjugate. nih.govresearchgate.net The degree of substitution can be influenced by factors such as the steric hindrance of the amine used in the second step. nih.gov

An alternative, more direct approach involves the reaction of chitosan with an excess of the corresponding isocyanate. csic.es In this method, chitosan is first dissolved in a homogenous acidic aqueous solution. An excess of an isocyanate, such as dodecyl isocyanate, is then added to the solution. The reaction proceeds at a controlled pH to yield the chitosan-supported urea. csic.es This method leverages the nucleophilicity of the primary amine groups on the chitosan backbone to directly attack the electrophilic carbon of the isocyanate group. mdpi.com

The table below outlines the key synthetic strategies for producing chitosan-n-dodecylurea conjugates.

| Method | Step 1 | Step 2 | Key Reagents | Reference |

|---|---|---|---|---|

| Amine-Ester Exchange | N-methoxyformylation of chitosan. | Amine-ester exchange reaction with the N-methoxyformylated chitosan intermediate. | Chitosan, Methyl Chloroformate, Dodecylamine | nih.gov |

| Direct Isocyanate Addition | Dissolution of chitosan in an acidic aqueous mixture. | Addition of an excess of isocyanate to the chitosan solution. | Chitosan, Dodecyl Isocyanate, Acetic Acid | csic.es |

Supramolecular Chemistry and Self Assembly Phenomena of N Dodecylurea

Fundamental Principles of n-Dodecylurea Supramolecular Interactions

The spontaneous organization of this compound into complex architectures is driven by fundamental non-covalent forces. These interactions, though weaker than covalent bonds, collectively dictate the formation and stability of the resulting supramolecular structures. wikipedia.org The primary forces at play are hydrogen bonding, localized at the urea (B33335) headgroup, and hydrophobic interactions, originating from the long alkyl chain.

The urea moiety (-(NH)-(C=O)-(NH)-) is a powerful structural motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl C=O group). This functionality allows for the formation of strong and directional hydrogen bonds. A characteristic interaction within urea-based amphiphiles is the formation of bifurcated hydrogen bonds, which are crucial for the self-assembly process. researchgate.net In the solid state and in self-assembled structures, the urea groups typically form one-dimensional ribbons or tapes, where each urea molecule is connected to two neighbors. This creates a robust, cooperative hydrogen-bonding network that is a key factor governing the melting point and stability of alkylurea assemblies. researchgate.net The specificity of these hydrogen bonds provides the necessary directional information to guide the molecules into well-defined arrangements.

While hydrogen bonding provides specificity, the primary driving force for the self-assembly of this compound in aqueous or polar environments is the hydrophobic effect. diva-portal.orgnih.gov The long, nonpolar dodecyl chain is "water-hating" and its exposure to a polar solvent is energetically unfavorable. To minimize this contact, the dodecyl chains aggregate, expelling water molecules from their vicinity. diva-portal.org This process, known as hydrophobic interaction, is a major driver for the aggregation of amphiphilic molecules into larger structures. nih.govd-nb.info The aggregation of the hydrophobic tails creates nonpolar micro- or nanodomains, effectively sequestering them from the polar environment. mdpi.com This entropic-driven association is fundamental to the organization of this compound, compelling the molecules to arrange in a way that shields the alkyl chains while exposing the polar urea headgroups to the polar solvent or to each other.

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) polar headgroup and a hydrophobic (water-hating) nonpolar tail. researchgate.netcymitquimica.com This dual character is the root cause of its self-assembly into structured materials. The thermodynamic incompatibility between the polar urea segments and the nonpolar dodecyl chains leads to a phenomenon known as nanophase segregation. researchgate.net In this process, the different parts of the molecules spontaneously separate into distinct, nanoscale domains. The dodecyl chains aggregate to form nonpolar domains, while the urea headgroups associate via hydrogen bonding to form polar domains. This segregation results in the formation of well-defined interfaces between regions of differing polarity, leading to highly ordered, nanostructured materials. researchgate.net

Table 1: Driving Forces in this compound Self-Assembly

| Interaction Type | Molecular Origin | Role in Self-Assembly |

| Hydrogen Bonding | Polar urea headgroup (N-H donors, C=O acceptor) | Provides directional specificity; forms stable, one-dimensional tapes. researchgate.net |

| Hydrophobic Interactions | Nonpolar C12H25 alkyl chain | Main driving force for aggregation in polar media; minimizes contact between alkyl chains and polar solvents. diva-portal.orgnih.gov |

| Van der Waals Forces | Between adjacent alkyl chains | Contribute to the stabilization and dense packing of the hydrophobic domains. wikipedia.org |

Role of the Hydrophobic Dodecyl Chain in Driving Molecular Organization

Self-Organization into Ordered Architectures

The interplay between hydrogen bonding and hydrophobic interactions causes this compound and related amphiphiles to self-organize into various ordered structures, particularly lyotropic liquid crystalline phases. researchgate.net These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. wikipedia.org

Lyotropic liquid crystals are formed when the concentration of an amphiphile in a solvent is increased beyond a critical point, forcing the molecules into ordered arrangements. wikipedia.org For urea-based amphiphiles, the addition of a solvent can modulate the interactions, leading to the formation of various mesophases. researchgate.netnih.gov These ordered structures arise from the nanophase segregation of the polar and nonpolar moieties. researchgate.net The specific type of liquid crystalline phase that forms depends on factors like concentration, temperature, and molecular geometry. wikipedia.orgnih.gov

Among the various liquid crystalline structures, lamellar phases are commonly observed for amphiphiles with a single alkyl chain like this compound. In these phases, the molecules are arranged in layers or sheets. Research on analogous systems, such as hyperbranched polymers functionalized with long aliphatic chains and amide groups, has identified the formation of lamellar smectic A (SmA) and smectic B (SmB) mesophases. researchgate.net

Smectic A (SmA) Phase: In the SmA phase, the amphiphilic molecules are arranged in well-defined layers. The long axes of the molecules are, on average, oriented perpendicular to the plane of the layers. Within each layer, the molecules have no long-range positional order, behaving like a two-dimensional liquid. The layers themselves, however, can slide past one another.

Smectic B (SmB) Phase: The SmB phase is a more ordered variant of the lamellar structure. Like the SmA phase, it consists of distinct layers. However, within the layers of a SmB phase, the molecules are arranged in a hexagonal or pseudo-hexagonal lattice, exhibiting short- or long-range positional order. This results in a more solid-like or "plastic crystal" behavior within the layers compared to the fluid-like layers of the SmA phase.

The formation of these lamellar phases is a direct consequence of the nanophase segregation, where the hydrophobic dodecyl chains form the interior of the layers and the hydrogen-bonded urea headgroups form the interface between layers.

Table 2: Characteristics of Lamellar Smectic Phases

| Mesophase | Molecular Arrangement within Layers | Orientation Relative to Layer Normal |

| Smectic A (SmA) | Disordered (Liquid-like) | Molecules are, on average, orthogonal to the layer plane. researchgate.net |

| Smectic B (SmB) | Ordered (Hexagonal Packing) | Molecules are orthogonal to the layer plane. researchgate.net |

Bicontinuous Cubic Phases (e.g., Ia3d Space Group Symmetry)

Directed Self-Assembly into One-Dimensional Nanostructures (e.g., Nanofibers)

Directed self-assembly is a powerful strategy for creating well-defined nanostructures, such as nanofibers and nanotubes. mdpi.comaimspress.com This process relies on specific, programmed interactions between molecules to guide their assembly into a desired architecture. aimspress.commdpi.com In various systems, hydrogen bonding, hydrophobic interactions, and electrostatic forces work in concert to drive the formation of one-dimensional (1D) structures. nih.govdur.ac.uk

For instance, certain collagen-mimetic peptides can be designed to self-assemble into nanofibers with lengths on the micrometer scale. mdpi.com Similarly, genetically engineered M13 phage, which are fiber-like viruses, can be induced to self-assemble into nanofibrous bundles through electrostatic interactions. nih.gov In systems more closely related to this compound, it has been shown that silver(I) complexes of imidazole (B134444) urea ligands bearing a dodecyl terminal group can form gels. dur.ac.uk This gelation is attributed to the self-assembly of the molecules into a fibrous network, a process driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic interactions. dur.ac.uk Cryo-electron microscopy has been used to analyze the structure of self-assembled peptide nanofibers, revealing details about their helical arrangements and the disorder at their periphery. nih.gov

Proposed Molecular Packing Models and Conformational Ordering within Assemblies

Understanding the molecular packing and conformational ordering within self-assembled structures is crucial for explaining their properties and for designing new materials. nih.govthaiscience.info Techniques like X-ray diffraction are invaluable for elucidating the arrangement of molecules in different phases. researchgate.netthaiscience.info

External Factors Influencing this compound Supramolecular Organization

The self-assembly of molecules like this compound is highly sensitive to external conditions. Factors such as temperature, solvent, and the presence of ions can significantly influence the resulting supramolecular structures. researchgate.netnih.gov

Temperature is a critical parameter that can induce transitions between different mesophases. nih.gov These transitions occur because the balance of intermolecular forces and thermal energy changes with temperature, favoring different molecular arrangements. scirp.org Differential Scanning Calorimetry (DSC) is a key technique used to study these thermal transitions, detecting the heat absorbed or released as the material changes from one phase to another. researchgate.netacs.org

In derivatives of this compound and related amphiphilic systems, a sequence of different mesophases can be observed upon heating or cooling. researchgate.netresearchgate.net For example, a dendrimer system was found to exhibit a lamellar (smectic A) phase at room temperature, which transformed into a more ordered structure with columnar tendencies above 40°C, and then into a disordered hexagonal columnar phase above 121°C. researchgate.net In another case, an unexpected sequence of crystalline lamellar, cubic micellar, hexagonal columnar, continuous cubic (Ia3d), and lamellar mesophases was observed as a function of conditions. researchgate.net Molecular dynamics simulations on related ionic liquids with long alkyl chains show that annealing (a heat treatment process) below a certain crossover temperature can induce a transition from a disordered isotropic liquid to an ordered smectic A or smectic B mesophase. rsc.org

Influence of Solvent Environment on Molecular Conformation and Assembly

The solvent environment plays a pivotal role in the supramolecular assembly of amphiphilic molecules, dictating the conformation and subsequent aggregation into larger ordered structures. frontiersin.org The polarity of the solvent, its ability to form hydrogen bonds, and its interactions with different parts of the amphiphile can significantly alter the thermodynamics of self-assembly. libretexts.org For urea-containing amphiphiles, the solvent directly influences the crucial hydrogen-bonding interactions that drive the formation of well-defined nanostructures. researchgate.net

In aqueous solutions, the properties and microstructure of surfactant assemblies are sensitive to additives that modify the bulk solvent properties. nih.gov Studies on polyoxyethylene surfactants containing a dodecyl tail, which are structurally related to this compound, demonstrate the profound impact of co-solutes like urea on their phase behavior. The presence of urea in the aqueous phase has been shown to increase the critical micelle concentration (CMC) of these surfactants. nih.gov This indicates that a higher concentration of the surfactant is required to initiate micelle formation, suggesting that the urea-water environment is more favorable for the solvated monomer compared to a pure water environment. nih.gov

Furthermore, the cloud point temperature of these surfactant solutions also increases with rising urea concentration. nih.gov The cloud point is a characteristic temperature above which the surfactant solution becomes cloudy due to macroscopic phase separation, often associated with a change in micelle curvature and increased inter-micellar attraction. The elevation of the cloud point suggests that urea enhances the hydration of the surfactant's hydrophilic head groups, thus requiring higher temperatures to induce the dehydration necessary for phase separation.

Small-angle neutron scattering (SANS) experiments have provided direct insight into the conformational changes of the assemblies. For certain surfactants like n-dodecylhexaoxyethylene (C12E6), increasing the urea concentration induces a morphological transition of the micelles from an elongated or cylindrical shape to a more globular, spherical form. nih.gov This effect is analogous to the changes observed when decreasing the temperature of the solution. nih.gov These findings underscore the sensitivity of the molecular assembly to the surrounding solvent medium, where additives can tune the delicate balance of forces governing micellar shape and stability. nih.gov

Table 1: Effect of Urea on Aqueous Surfactant Solutions

| Property | Observation with Increasing Urea Concentration | Implication |

|---|---|---|

| Critical Micelle Concentration (CMC) | Increases | Higher surfactant concentration needed for micellization. nih.gov |

| Cloud Point Temperature | Increases | Enhanced stability of the single-phase micellar solution. nih.gov |

| Micelle Morphology (e.g., for C12E6) | Transition from elongated to globular shape | Solvent environment directly alters the self-assembled structure. nih.gov |

Impact of Structural Modifications on Urea Amphiphile Self-Assembly

One significant structural modification involves replacing a common amide linkage with a urea group in an amphiphile's design. The urea moiety possesses an additional hydrogen bond donor compared to an amide group, which fundamentally enhances the hydrogen-bonding capability of the molecule. acs.orgresearchgate.net In studies on peptide amphiphiles, this substitution was found to increase the number of hydrogen bonds within the self-assembled nanostructures by approximately 50%. acs.orgresearchgate.netnih.gov This stronger and more extensive hydrogen-bonding network directly influences the morphology and internal arrangement of the assemblies. acs.orgacs.org Furthermore, in silico studies suggest that the urea group can participate in urea-π stacking interactions, leading to distinct molecular conformations compared to their amide-linked counterparts. acs.orgresearchgate.netnih.gov The resulting hydrogels from these urea-modified amphiphiles exhibit enhanced stability and improved self-healing properties. acs.orgresearchgate.net

The self-assembly behavior is also highly sensitive to variations in the hydrophobic alkyl chains and the hydrophilic domains. researchgate.net In bis-urea based bolaamphiphiles, which have hydrophilic heads at both ends of a hydrophobic spacer, modifying the length of the alkyl chain or the length and end-group of the hydrophilic ethylene (B1197577) glycol segment results in a large variety of assembled morphologies, including micelles, filaments, ribbons, and sheets. researchgate.net This demonstrates that a delicate hydrophilic-lipophilic balance, governed by these structural parameters, dictates the final supramolecular structure in aqueous environments. researchgate.net These findings provide clear guidelines for the rational design of urea-based amphiphiles that can self-assemble into specific nanostructures with tailored properties. researchgate.net

Table 3: Effects of Structural Modifications on Urea Amphiphile Assembly

| Structural Modification | Effect on Molecular Interactions | Impact on Self-Assembly |

|---|---|---|

| Replacing Amide with Urea Group | Increases number of hydrogen bond donors. acs.orgresearchgate.net | Alters morphology and internal arrangement; enhances stability of nanostructures and hydrogels. acs.orgnih.govacs.org |

| Varying Alkyl Chain Length | Modifies hydrophobicity and packing parameters. | Controls the type of aggregate formed (e.g., micelles vs. filaments). researchgate.net |

| Altering Hydrophilic Group | Changes the hydrophilic-lipophilic balance (HLB). | Determines the morphology of assemblies in water (e.g., worms, ribbons, sheets). researchgate.net |

Advanced Materials Science Applications of N Dodecylurea Derivatives

Role in Nanomaterials Synthesis and Stabilization

The amphiphilic nature of n-dodecylurea, with its polar urea (B33335) head and nonpolar dodecyl tail, makes it an effective agent in the realm of nanomaterials. It plays a crucial role in both the creation of nanoparticles and the stabilization of their surfaces, as well as in the engineering of complex, self-assembled nanostructures.

Application in Nanoparticle Synthesis and Surface Modification

The synthesis and stabilization of nanoparticles are critical for their application in various technologies. Surface modification is a key strategy to prevent agglomeration, improve biocompatibility, and add new functionalities. frontiersin.orgutm.my This can be achieved through both covalent and non-covalent interactions. frontiersin.org Urea-based amphiphiles, including this compound, have been investigated for their ability to interact with and stabilize nanoparticle surfaces. researchgate.net For instance, surfactants like oleic acid, which share structural similarities with this compound in having a polar head group and a hydrocarbon tail, are commonly used to control particle size and prevent aggregation during the synthesis of magnetic iron oxide nanoparticles. mdpi.com The interaction between the surfactant and the nanoparticle is crucial for both the synthesis and the subsequent application of the nanoparticles. mdpi.com

The general process of nanoparticle surface modification can involve several methods, including the use of surfactants, esterification, and coupling agents, to alter the surface from hydrophilic to hydrophobic or vice versa. researchgate.net This modification is essential for ensuring the stability and proper dispersion of nanoparticles in different media. utm.myresearchgate.net While specific studies detailing this compound's direct use as a primary surfactant in the synthesis of common inorganic nanoparticles like gold or iron oxide are not prevalent in the provided results, its structural characteristics suggest its potential in these applications. The urea group can form strong hydrogen bonds, which could facilitate adsorption onto nanoparticle surfaces, while the dodecyl chain provides steric stabilization. researchgate.net

Engineering Self-Assembled Structures for Advanced Materials

The self-assembly of molecules into well-defined, functional structures is a cornerstone of materials nanoarchitectonics. nih.gov Urea derivatives are particularly adept at this, forming nanostructured objects through intermolecular hydrogen bonding. researchgate.netnih.gov These self-assembled structures are being explored for applications in encapsulation, controlled release, and as templates for other materials. researchgate.net

This compound and its derivatives can self-assemble into various lyotropic liquid crystalline phases. researchgate.net This behavior is driven by the segregation of the polar urea groups and the nonpolar alkyl chains into distinct domains, leading to the formation of ordered structures like lamellae or cylinders. For example, n-dodecyl substituted azobenzene (B91143) poly(phenylene) dendrimers have been shown to self-assemble on graphite (B72142) surfaces into highly ordered lamellar structures with strip spacings dependent on the dendrimer generation. rsc.org This ordering is primarily driven by the packing of the dodecyl chains on the substrate. rsc.org

The ability of urea-based amphiphiles to form these ordered phases makes them candidates for creating nanostructured materials with potential applications in fields ranging from drug delivery to electronics. researchgate.netnih.gov The precise control over the molecular structure of the this compound derivative allows for the tuning of the resulting self-assembled architecture.

Functionalized Polymeric Systems Incorporating this compound

The integration of this compound moieties into polymeric systems has led to the development of advanced functional materials with tunable properties. The hydrogen-bonding capabilities of the urea group are harnessed to create dendrimeric materials and supramolecular polymers and gels with responsive and self-healing characteristics.

Design and Characterization of Dendrimeric Materials with Tunable Supramolecular Properties

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. researchgate.netwiley-vch.de Their properties, such as shape, solubility, and conformational rigidity, can be precisely controlled by modifying their terminal groups. wiley-vch.de Functionalizing dendrimers with this compound units introduces strong, directional hydrogen-bonding interactions that can drive the self-assembly of these macromolecules into highly organized supramolecular structures.

A notable example is the functionalization of poly(propylene imine) (PPI) dendrimers with this compound groups at their periphery. researchgate.netresearchgate.netacs.org The self-organization of these modified dendrimers has been studied using techniques like differential scanning calorimetry, polarizing optical microscopy, and X-ray diffraction. researchgate.netresearchgate.netacs.org While the nonprotonated forms of these dendrimers melt into isotropic liquids, protonation of the internal amino groups induces the formation of a highly ordered body-centered cubic phase. researchgate.netresearchgate.netacs.org In this structure, it is proposed that the polar dendritic interiors form nearly spherical domains arranged on a gyroid minimal surface, while the this compound chains occupy the surrounding space. acs.org This demonstrates how the interplay between the dendritic architecture and the self-assembling this compound units can be used to create complex, nanostructured materials with liquid crystalline properties. researchgate.netresearchgate.net

| Dendrimer System | Generation | Key Finding | Reference |

| This compound functionalized Poly(propylene imine) | 4th and 5th | Protonation induces a body-centered cubic phase. | researchgate.net, researchgate.net, acs.org |

| n-Dodecyl substituted azobenzene poly(phenylene) | 2nd and 3rd | Forms lamellar structures on graphite. | rsc.org |

Development of Supramolecular Polymers and Gels

Supramolecular polymers are chains of monomeric units held together by non-covalent interactions, such as hydrogen bonds. wikipedia.org This reversible linkage gives them unique properties like stimuli-responsiveness and self-healing capabilities. rsc.org Similarly, supramolecular gels are formed by the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps a solvent. nih.govrsc.org

The urea group is a powerful motif for creating such materials due to its ability to form strong and directional hydrogen bonds. N-alkyl-N'-(2-benzylphenyl)urea derivatives, which are structurally related to this compound, have been shown to be effective gelators for a variety of organic solvents. nih.gov The length of the alkyl chain, such as a dodecyl or tridecyl chain, significantly influences the gelation ability. nih.gov These gels are constructed through the self-assembly of the urea derivatives into fibrous networks, a process driven by hydrogen bonding between the urea segments. nih.gov

A supramolecular polymer incorporating dodecylurea has been synthesized and used for the selective dispersion of single-walled carbon nanotubes. researchgate.net The hydrogen-bonded network of the polymer can interact specifically with certain types of nanotubes. Supramolecular polymer gels combine the features of both supramolecular polymers and gels, offering potential applications in biomaterials and other advanced fields. rsc.org The modular nature of these systems, where different hydrogen-bonding motifs can be incorporated into a polymer backbone, allows for the creation of gels with a wide range of mechanical properties, from viscous liquids to elastic solids. rsc.org

Contributions to Organic Semiconductor Research (e.g., Charge Transport in Functionalized Carbon Nanotubes)

Derivatives of this compound are also finding applications in the field of organic electronics, particularly in the study of charge transport in carbon-based semiconductors like single-walled carbon nanotubes (SWCNTs). depositolegale.it Efficient charge transport in networks of semiconducting SWCNTs is fundamental for their use in devices such as field-effect transistors. researchgate.net

One of the challenges in working with SWCNTs is their tendency to bundle together, which can hinder device performance. Polymers are often used to wrap around the nanotubes to isolate and disperse them. A polymer containing a 1,1'-(((1E,1'E)-(9,9,-didodecyl-9H-fluorene-2,7-diyl)bis(ethane-2,1))bis(6-methyl-4-oxo)1,4-dihydropyrimidine-5,2-diyl))bis(3-dodecylurea) (SMP) has been used to selectively disperse specific chiralities of SWCNTs. nih.gov The dodecylurea groups in this polymer likely play a role in the interaction with the nanotube surface through a combination of van der Waals and potentially hydrogen-bonding interactions.

The environment surrounding a SWCNT, including the dispersing polymer, can influence its electronic and optical properties. nih.gov While the primary role of the dodecylurea-functionalized polymer in this context is to enable selective dispersion, understanding how such functional groups affect charge transport is crucial. In networks of SWCNTs, charge carriers must not only move along individual nanotubes but also hop between them at junctions. researchgate.net The nature of the interface between nanotubes, which can be modified by the presence of a functional polymer, is therefore critical. While direct studies on how the this compound moiety itself modulates charge transport are not detailed in the provided results, its incorporation into polymers used for SWCNT processing highlights its relevance in the broader field of organic semiconductors. The efficiency of charge-transfer doping, a common technique to enhance conductivity, has been shown to be high in SWCNT networks, with a significant fraction of charge carriers being free and delocalized. acs.org The interaction of these charge carriers with their environment, including any functional polymers, is a key area of ongoing research.

Computational and Theoretical Investigations of N Dodecylurea Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a microscopic view of n-dodecylurea, allowing for the exploration of its behavior at the atomic level. These techniques are broadly categorized into quantum mechanics-based methods, such as Density Functional Theory (DFT), and classical mechanics-based methods, like Molecular Dynamics (MD).

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dur.ac.ukwikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined from its electron density. scispace.com DFT calculations are instrumental in understanding the fundamental aspects of a molecule's reactivity, stability, and the nature of its interactions with other molecules. ijcce.ac.iryoutube.com This approach is computationally less demanding than other high-level quantum chemistry methods, making it suitable for a wide range of molecular systems. wikipedia.org

For a molecule like this compound, DFT can be employed to calculate various electronic properties. These calculations help in understanding the distribution of electrons within the molecule, identifying the most reactive sites, and quantifying the strength of intermolecular interactions. The accuracy of DFT calculations can be sensitive to the choice of functional and basis set, especially when studying weak intermolecular forces like hydrogen bonding and van der Waals interactions, which are critical in this compound systems. mdpi.com

While specific, comprehensive DFT studies focused solely on the electronic structure of isolated this compound are not widely published, the principles are well-established from studies on related molecules. researchgate.netmdpi.com For instance, DFT has been used to study intramolecular hydrogen bonding in other urea-based low molecular weight gelators. mdpi.com Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. These properties provide a theoretical basis for the molecule's behavior in larger assemblies.

Table 1: Key Electronic Properties Obtainable from DFT for a Molecule like this compound

| Property | Description | Significance for this compound |

| Total Energy | The total electronic energy of the molecule in its ground state. | Determines the relative stability of different conformations. |

| Electron Density | A measure of the probability of an electron being present at a specific location around the molecule. scispace.com | Reveals the distribution of charge and is fundamental to all other DFT-derived properties. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich (negative potential, e.g., carbonyl oxygen) and electron-poor (positive potential, e.g., N-H protons) regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| HOMO-LUMO Energies | Energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The energy gap indicates chemical reactivity and stability. Important for understanding potential charge transfer interactions. |

| NBO Charges | Natural Bond Orbital analysis provides a localized picture of bonding and calculates atomic charges. | Quantifies the polarity of bonds (e.g., C=O, N-H) and helps in analyzing charge transfer in hydrogen-bonded complexes. nih.gov |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, offering insights into conformational changes and self-assembly processes. researchgate.netnih.govplos.org

The process of self-assembly can be investigated by placing multiple this compound molecules randomly in a simulation box with a solvent and observing their aggregation over time. mdpi.comnih.gov Analysis of these simulations can reveal the formation of characteristic hydrogen-bonded tapes and the subsequent organization of these tapes into larger fibrillar or lamellar structures, driven by van der Waals interactions between the alkyl chains.

Table 2: Information Gained from MD Simulations of this compound Systems

| Analysis Type | Description | Insights for this compound |

| Conformational Analysis | Studying the different spatial arrangements (conformations) of the molecule and their relative stabilities. | Understanding the flexibility of the dodecyl tail and the preferred orientations of the urea (B33335) headgroup. |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule or an aggregate. plos.org | Tracking changes in Rg over time can indicate folding, unfolding, or aggregation processes. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides detailed information on the local structure, such as the distances between hydrogen-bonding groups or the packing of alkyl chains. |

| Hydrogen Bond Analysis | Identifying and quantifying the formation and lifetime of hydrogen bonds between molecules throughout the simulation. | Confirms the primary role of the urea-urea hydrogen bonding motif in driving the initial stages of self-assembly. |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | A decrease in SASA typically indicates that molecules are aggregating, burying their hydrophobic parts from the solvent. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Prediction and Understanding of Supramolecular Architectures from Molecular Interactions

The self-assembly of this compound into well-defined supramolecular structures is a direct consequence of the interplay between various non-covalent interactions. Computational methods are essential for predicting how these molecular-level interactions lead to macroscopic structures. mdpi.comresearchgate.net

The primary interaction driving the assembly of urea derivatives is the strong, directional hydrogen bonding between the urea headgroups. mdpi.com Specifically, the two N-H groups of one urea molecule act as hydrogen bond donors to the carbonyl oxygen (C=O) of a neighboring molecule, forming a characteristic bifurcated hydrogen bond. This interaction leads to the formation of one-dimensional tapes or ribbons. The subsequent organization of these tapes is then largely governed by weaker van der Waals forces between the long dodecyl chains. The incompatibility between the polar, hydrogen-bonding urea groups and the nonpolar, hydrophobic alkyl chains is a key factor in the hierarchical self-assembly process. researchgate.net

Computational prediction of these architectures can start from the analysis of potential dimerization modes, followed by simulations of larger aggregates. A Durham University thesis on supramolecular systems mentions the computational prediction of isomer populations for 3-dodecylurea, highlighting the use of computational tools to analyze network formation. dur.ac.uk By calculating the interaction energies for different packing arrangements, it is possible to predict the most stable supramolecular motifs. scirp.org

Theoretical Analysis of Intermolecular and Intramolecular Interactions

A detailed theoretical analysis of the forces between and within this compound molecules provides a quantitative understanding of its assembly behavior. The key interactions at play are hydrogen bonds, van der Waals forces, and electrostatic interactions.

Intermolecular Interactions:

Hydrogen Bonding: As mentioned, the N-H···O=C hydrogen bonds are the strongest and most directional interactions, responsible for the formation of the primary 1D tapes. nih.gov The energy of these bonds can be calculated using high-level quantum chemistry methods or estimated from topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

Electrostatic Interactions: These arise from the attraction and repulsion between the permanent partial charges on the atoms, particularly within the polar urea headgroup. The dipole moment of the urea group influences its packing arrangement.

Intramolecular Interactions:

Within a single this compound molecule, interactions primarily consist of covalent bonds and torsional strains along the flexible alkyl chain. The conformation of the dodecyl chain is a balance between these forces, generally favoring an extended, all-trans conformation to minimize steric hindrance.

Tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystalline state, providing a fingerprint of the important interactions holding the structure together. wikipedia.org

Computational Structure-Activity Relationship (SAR) Studies in Related Urea Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. mdpi.comdntb.gov.ua By identifying the key structural, physicochemical, or electronic features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.com

While specific QSAR studies focusing on this compound are not prominent in the literature, extensive research has been conducted on other urea derivatives, providing valuable insights into the methodology and the types of descriptors that are often important for this class of compounds. dntb.gov.uanih.gov For example, QSAR studies on diaryl urea derivatives have shown that descriptors related to size, branching, aromaticity, and polarizability can affect their inhibitory activity against certain enzymes.

For a series of alkylureas like this compound, a QSAR study might investigate how properties like gelation concentration, thermal stability, or a specific biological activity change with variations in the alkyl chain length or substitutions on the urea group.

Table 3: Common Descriptors Used in QSAR Studies of Urea-Related Compounds

| Descriptor Category | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties that correlate with size and hydrogen bonding capacity. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Shape indices | Describe molecular branching, shape, and size, which are crucial for packing and van der Waals interactions. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Relate to the molecule's 3D structure and how it interacts with its environment or a binding site. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Dipole Moment | Important for solubility, membrane permeability, and electrostatic interactions. The long dodecyl chain makes this compound highly lipophilic. |

| Electronic | HOMO/LUMO energies, Atomic charges, Electrostatic potential | Quantify reactivity and the potential for specific electronic interactions like hydrogen bonding and charge transfer. |

By building a QSAR model using a set of related alkylureas, one could predict the properties of this compound or design new derivatives with enhanced characteristics.

Spectroscopic and Crystallographic Characterization Techniques for N Dodecylurea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for investigating the structure and dynamics of n-dodecylurea in solution. weebly.comemerypharma.com It provides detailed information on molecular topology, conformation, and intermolecular interactions at the atomic level. weebly.com

The primary structure of this compound can be unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR: The ¹H NMR spectrum provides initial information about the different proton environments in the molecule. Key signals include the amide (NH and NH₂) protons of the urea (B33335) group, the methylene (B1212753) protons adjacent to the nitrogen (α-CH₂), the terminal methyl group (ω-CH₃) of the dodecyl chain, and the large signal from the other methylene groups in the chain. emerypharma.com The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon (C=O) of the urea, the α-carbon, the ω-carbon, and the other carbons of the alkyl chain. researchgate.net

2D NMR: For unambiguous assignment, especially in complex environments or when signals overlap, 2D NMR techniques are employed. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons along the dodecyl chain. emerypharma.com For instance, the signal for the α-CH₂ protons will show a correlation to the β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for confirming the connectivity around the urea group, for example, by showing a correlation from the α-CH₂ protons to the carbonyl carbon (C=O). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and concentration. The data below is illustrative.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (Example) |

| C=O | - | ~160 | HMBC to α-CH₂, NH |

| NH / NH₂ | Variable (e.g., 5.0-6.0) | - | HMBC to C=O |

| α-CH₂ | ~3.1 | ~40 | COSY to β-CH₂, HSQC to α-C, HMBC to C=O |

| (CH₂)₉ | ~1.2-1.5 | ~22-32 | COSY correlations within the chain |

| ω-1 CH₂ | ~1.2 | ~22.7 | COSY to ω-CH₃ |

| ω-CH₃ | ~0.9 | ~14 | COSY to ω-1 CH₂ |

This table is generated based on typical chemical shift values for alkyl ureas and the principles of NMR spectroscopy.

The flexibility of the dodecyl chain in this compound means it can adopt various conformations in solution. Multidimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in studying these conformational preferences. acs.orgnih.gov NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. researchgate.net

By analyzing the cross-peaks in a 2D NOESY spectrum, it is possible to deduce the spatial proximity of different parts of the this compound molecule. acs.org For example, NOE signals between protons far apart in the linear chain would suggest a folded or bent conformation in that particular solvent environment. acs.org Studies on similar amphiphilic molecules have shown that in nonpolar solvents, the alkyl chains may fold back, while in polar solvents, they tend to adopt a more extended conformation. acs.org The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons (1/r⁶), allowing for a semi-quantitative estimation of internuclear distances that can be used to build a 3D model of the predominant solution-state conformation. researchgate.net

NMR spectroscopy is an excellent method for in-situ reaction monitoring, allowing researchers to follow the conversion of precursors into this compound in real-time. iastate.edu A series of ¹H NMR spectra can be acquired over time directly in the NMR tube as the reaction proceeds. iastate.edu

To study the synthesis of this compound (e.g., from dodecylamine (B51217) and a source of cyanate), one can monitor the disappearance of reactant signals and the simultaneous appearance of product signals. For instance, the chemical shift of the α-CH₂ protons in dodecylamine is different from that in the this compound product. By integrating a characteristic, well-resolved peak for a reactant and the product at each time point, a kinetic profile of the reaction can be constructed. magritek.com This allows for the determination of reaction rates and rate constants. magritek.comosf.io This technique requires that the reaction is not too fast and that a sufficient signal-to-noise ratio can be achieved in a short time (ideally with a single scan). iastate.edu

Changes in the chemical shifts of this compound's nuclei can provide valuable information about its molecular interactions and dynamics. biorxiv.org When this compound participates in processes like self-assembly (e.g., forming micelles or gels) or binds to other molecules, the local electronic environment of its atoms changes, leading to perturbations in their NMR chemical shifts. biorxiv.orgnih.gov

For example, the formation of hydrogen bonds involving the urea NH protons typically causes their signals to shift downfield. By monitoring the chemical shifts of the NH and C=O groups upon changes in concentration or the addition of a binding partner, the specific sites of interaction can be identified. bonvinlab.org Similarly, changes in the chemical shifts of the dodecyl chain protons can indicate their transfer from a solvent-exposed environment to a more shielded, aggregated state. dur.ac.uk Titration experiments, where a ligand is incrementally added to a solution of this compound, while recording ¹⁵N-¹H HSQC spectra, can be used to quantitatively analyze these chemical shift perturbations (CSPs) and determine binding affinities. biorxiv.org

Real-Time Monitoring of Reaction Kinetics and Precursor Conversion via NMR

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a primary technique for characterizing the solid-state structure of materials, distinguishing between crystalline, amorphous, and intermediate (mesophase) forms. improvedpharma.com

Powder X-ray diffraction (PXRD) is particularly crucial for identifying the type of ordering in solid or semi-solid this compound assemblies. scirp.org While a highly crystalline material gives a pattern of sharp, distinct diffraction peaks, an amorphous material shows only a broad, diffuse halo. improvedpharma.com

This compound and its derivatives are known to form liquid crystalline or mesophases, which are intermediate states of matter between a crystalline solid and a liquid. PXRD is instrumental in identifying these structures. For example, research on poly(propylene imine) dendrimers functionalized with this compound units has shown that these materials can form body-centered-cubic (BCC) phases. acs.org

The PXRD pattern of such a mesophase would exhibit diffraction peaks at specific 2θ angles. The positions of these peaks can be indexed to a particular lattice type (e.g., cubic, hexagonal). From the indexed positions, the lattice parameters (e.g., the unit cell dimension, 'a') can be calculated. iza-structure.orgopengeology.org

Table 2: Illustrative PXRD Data for a Hypothetical this compound-based Body-Centered Cubic (BCC) Mesophase (Note: Data is for illustrative purposes. λ = 1.5418 Å for Cu Kα radiation)

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Phase Identification |

| 2.5 | 35.3 | (110) | BCC Mesophase |

| 3.5 | 25.2 | (200) | BCC Mesophase |

| 4.3 | 20.5 | (211) | BCC Mesophase |

| 5.0 | 17.7 | (220) | BCC Mesophase |

This table illustrates how the ratios of d-spacings for observed peaks can be used to identify a specific mesophase structure like BCC, based on the principles of X-ray diffraction. iza-structure.org

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been employed to establish the definitive molecular structure of this compound and its derivatives. For instance, the crystal structure of sodium 2-(N'-n-dodecylureido) ethanesulfonate, a related compound, was determined using SCXRD, providing detailed insights into bond lengths, angles, and conformation. mpg.de The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. icdd.comnumberanalytics.com This powerful technique allows for the unambiguous determination of the molecular connectivity and stereochemistry of this compound.

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

Crystallographic analysis of this compound and its derivatives reveals key information about their solid-state arrangement. The crystal system, space group, and unit cell parameters are fundamental properties that define the symmetry and dimensions of the repeating unit within the crystal lattice. wikipedia.org For example, a derivative, sodium 2-(N'-n-dodecylureido) ethanesulfonate, crystallizes in the triclinic system with the space group P-1. mpg.de In another study involving this compound functionalized dendrimers, a body-centered-cubic phase with the space group Ia3d was identified. researchgate.netacs.orgacs.org

The unit cell is the basic building block of a crystal, characterized by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). wikipedia.org For sodium 2-(N'-n-dodecylureido) ethanesulfonate, the unit cell parameters were determined to be a = 4.658(2) Å, b = 5.467(2) Å, c = 37.62(2) Å, α = 91.19(3)°, β = 90.47(4)°, and γ = 105.52(3)°. mpg.de The volume of the unit cell for this compound is 922.8 ų. mpg.de These parameters are crucial for understanding the packing of molecules in the solid state.

Table 1: Crystallographic Data for an this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.658(2) |

| b (Å) | 5.467(2) |

| c (Å) | 37.62(2) |

| α (°) | 91.19(3) |

| β (°) | 90.47(4) |

| γ (°) | 105.52(3) |

| Volume (ų) | 922.8 |

Electron Density Mapping and Molecular Packing Arrangements

Electron density maps, generated from X-ray diffraction data, provide a visual representation of the electron distribution within the crystal. These maps are fundamental to locating atomic positions and understanding the nature of chemical bonds. The arrangement of this compound molecules in the crystal lattice, or molecular packing, is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions. osti.gov

In the case of sodium 2-(N'-n-dodecylureido) ethanesulfonate, the crystal structure reveals a bilayer arrangement where the long dodecyl chains are interdigitated. mpg.de The packing is stabilized by hydrogen bonds involving the urea and sulfonate groups. Similarly, studies on this compound functionalized dendrimers have shown that the molecules self-organize into complex supramolecular structures, such as body-centered-cubic phases. researchgate.netacs.orgacs.org In these arrangements, it is proposed that the polar dendritic segments and the nonpolar alkyl chains segregate into distinct domains, driving the formation of ordered phases. researchgate.netacs.org

Calorimetric and Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetry)

Calorimetric and thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of this compound. Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. innovatechlabs.com This allows for the determination of melting points, crystallization temperatures, and other phase transitions. innovatechlabs.comnih.gov

For instance, studies on this compound functionalized poly(propylene imine) dendrimers have utilized DSC to investigate their self-organization. researchgate.netacs.orgacs.org The non-protonated derivatives were found to melt into isotropic liquids at 92 °C. acs.org Thermogravimetric analysis (TGA) provides information on the thermal stability of a material by measuring its mass change as a function of temperature. In the same study, TGA showed that the compounds were stable up to about 160 °C. acs.org

Table 2: Thermal Properties of this compound Derivatives

| Technique | Observation | Temperature (°C) |

|---|---|---|

| DSC | Melting of non-protonated derivatives | 92 |

| TGA | Onset of thermal decomposition | ~160 |

Optical Microscopy Techniques (e.g., Polarizing Optical Microscopy) for Phase Observation

Polarizing optical microscopy (POM) is a valuable tool for observing the different phases and phase transitions of liquid crystalline materials, including derivatives of this compound. microscopyu.com This technique utilizes polarized light to reveal the anisotropic nature of ordered phases, which appear as birefringent textures under the microscope. microscopyu.com

In the investigation of this compound functionalized dendrimers, POM was used in conjunction with DSC and X-ray diffraction to identify the liquid crystalline phases. researchgate.netacs.orgacs.org The non-protonated forms were observed to melt into isotropic liquids, which appear dark under crossed polarizers. acs.org In contrast, the protonated derivatives exhibited textures characteristic of a body-centered-cubic phase. researchgate.netacs.orgacs.org This direct visualization of the material's morphology as a function of temperature is crucial for constructing phase diagrams and understanding the self-assembly process. nih.gov

Mechanistic Studies of N Dodecylurea Molecular Interactions

Molecular Interactions with Soluble Epoxide Hydrolase (sEH)

N-Dodecylurea belongs to a class of 1,3-disubstituted ureas that are recognized as potent and stable inhibitors of soluble epoxide hydrolase (sEH). metabolomics.se The inhibition of sEH is a significant therapeutic target as it increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. mdpi.comtandfonline.com The urea (B33335) pharmacophore is central to the inhibitory activity, mimicking the transition state of the epoxide hydrolysis reaction catalyzed by sEH. pnas.orgbiorxiv.org

Investigation of the Inhibition Mechanism of Urea-Based sEH Inhibitors

Urea-based inhibitors, including this compound and its analogs, are competitive, tight-binding inhibitors of sEH. metabolomics.sepnas.org Their mechanism involves the formation of hydrogen bonds and salt bridges between the urea functional group of the inhibitor and key residues within the active site of the enzyme. metabolomics.senih.gov This interaction is stoichiometric, meaning one inhibitor molecule binds to one active site of the enzyme. metabolomics.se

The urea carbonyl oxygen acts as a hydrogen bond acceptor, interacting with two tyrosine residues (Tyr381 and Tyr465 in human sEH). nih.govacs.orgnih.gov Concurrently, the NH groups of the urea act as hydrogen bond donors to an aspartate residue (Asp333 in human sEH). mdpi.comnih.govacs.org This network of hydrogen bonds anchors the inhibitor in the catalytic pocket, effectively blocking the substrate from binding and being hydrolyzed. mdpi.comacs.org The high potency of these inhibitors is attributed to their ability to mimic the transition states of the epoxide ring-opening reaction. pnas.org

Elucidation of Structure-Activity Relationships (SAR) for sEH Inhibitory Potency

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of urea-based compounds. mdpi.comnih.gov These studies have revealed that the nature of the substituents on both sides of the urea moiety significantly influences the inhibitory activity. pnas.org

Key findings from SAR studies include:

The Urea Pharmacophore is Essential: The central urea group is a primary pharmacophore critical for potent inhibition. acs.org Replacing the urea with an amide or thiourea (B124793) generally leads to a decrease in inhibitory activity. metabolomics.senih.gov

Hydrophobic Substituents Enhance Potency: The presence of relatively large and hydrophobic groups on both sides of the urea function enhances inhibition. pnas.org For instance, replacing a phenyl group with a more hydrophobic and non-planar cyclohexyl group improves inhibitory potency. pnas.org

Asymmetric Substitution is Favorable: Better inhibition is often achieved when one of the two substituents is larger than the other. pnas.org

Polar Groups and Solubility: While hydrophobicity is important for potency, the poor water solubility of many dialkylureas can limit their in vivo efficacy. metabolomics.senih.gov Introducing polar groups at a sufficient distance from the urea core can improve solubility without significantly compromising inhibitory activity. metabolomics.senih.gov

Characterization of Enzyme Binding Site Features and Ligand Interactions

The active site of sEH is characterized as an L-shaped tunnel. acs.org The catalytic triad, consisting of Asp333, Tyr381, and Tyr465 (in human sEH), is located at the bottleneck of this tunnel. acs.orgnih.gov The urea moiety of inhibitors like this compound binds directly to this catalytic triad. acs.org

Correlation of Alkyl Chain Length and Substituents with Inhibitory Efficacy

The length and nature of the alkyl chains attached to the urea pharmacophore are critical determinants of inhibitory efficacy. metabolomics.seacs.org

Table 1: Effect of Alkyl Chain Length and Functional Groups on sEH Inhibition

Data derived from a study on 1-adamantyl-3-hydroxyalkylureas and their ether derivatives. nih.gov

Studies have shown that a certain alkyl chain length is necessary to position the inhibitor optimally within the active site. For instance, in a series of 1-adamantyl-3-alkoxyalkylureas, potent inhibition was observed when there were at least three methylene (B1212753) carbons between the urea and the ether group. nih.gov Shorter chain lengths resulted in reduced potency. nih.gov

Similarly, the presence of substituents on the alkyl chain can influence activity. The introduction of a free hydroxyl group often leads to reduced inhibitory potency, especially when it is close to the urea pharmacophore. nih.gov However, if the hydroxyl group is sufficiently far from the central urea, the reduction in potency is minor, offering a way to improve water solubility. nih.gov

The nature of the other substituent is also critical. An adamantyl group, for example, has been shown to confer high potency. mdpi.com In piperidyl-urea inhibitors, increasing the size of the substituent generally increases the potency against human sEH. acs.orgnih.gov

Interfacial Interaction Mechanisms (e.g., with Monomolecular Films)

The amphiphilic nature of this compound, with its long hydrophobic dodecyl tail and polar urea headgroup, allows it to interact at interfaces, such as the air-water interface, and to penetrate monomolecular films. researchgate.net